molecular formula C10H9BrF2O2 B13334420 Methyl 2-(3-bromo-2,6-difluorophenyl)propanoate

Methyl 2-(3-bromo-2,6-difluorophenyl)propanoate

Cat. No.: B13334420
M. Wt: 279.08 g/mol
InChI Key: UWFGCYXZIASEAR-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromo-2,6-difluorophenyl)propanoate is an organic compound with the molecular formula C10H9BrF2O2. It is a derivative of propanoic acid, featuring a bromine and two fluorine atoms attached to a phenyl ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-bromo-2,6-difluorophenyl)propanoate typically involves the esterification of 3-bromo-2,6-difluorophenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromo-2,6-difluorophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(3-bromo-2,6-difluorophenyl)propanoate is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromo-2,6-difluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-bromo-2,6-difluorophenyl)propanoate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9BrF2O2

Molecular Weight

279.08 g/mol

IUPAC Name

methyl 2-(3-bromo-2,6-difluorophenyl)propanoate

InChI

InChI=1S/C10H9BrF2O2/c1-5(10(14)15-2)8-7(12)4-3-6(11)9(8)13/h3-5H,1-2H3

InChI Key

UWFGCYXZIASEAR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1F)Br)F)C(=O)OC

Origin of Product

United States

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